N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Description

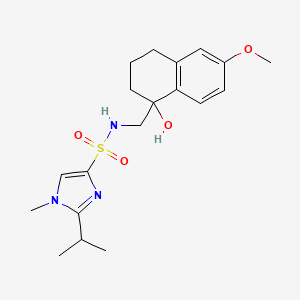

N-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a structurally complex sulfonamide-containing imidazole derivative. Its core consists of a partially saturated naphthalene ring system substituted with hydroxyl and methoxy groups, linked via a methylene bridge to a 1H-imidazole ring. The imidazole moiety is further substituted with an isopropyl group at position 2, a methyl group at position 1, and a sulfonamide group at position 2.

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-13(2)18-21-17(11-22(18)3)27(24,25)20-12-19(23)9-5-6-14-10-15(26-4)7-8-16(14)19/h7-8,10-11,13,20,23H,5-6,9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWMRMRZHGYOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a complex structure that includes a tetrahydronaphthalene core and an imidazole sulfonamide moiety. This unique configuration is believed to contribute to its biological effects.

Anticancer Properties

Research has indicated that sulfonamide derivatives can exhibit significant anticancer activity. For instance, compounds similar to the target compound have shown effectiveness against various cancer cell lines. A study demonstrated that modifications in the imidazole ring can enhance cytotoxicity against A549 lung adenocarcinoma cells, with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 13 | Jurkat | < 10 | Induces apoptosis via mitochondrial pathway |

| Target Compound | A549 | TBD | TBD |

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The target compound's structural components suggest it may possess similar activities. The presence of the imidazole group is associated with enhanced antimicrobial efficacy against Gram-positive bacteria .

Neurological Effects

Compounds with naphthalene structures have been investigated for neuroprotective effects. One study highlighted that naphthalene derivatives could modulate neurotransmitter levels and exhibit anticonvulsant activity . The target compound may similarly influence neurological pathways due to its structural analogies.

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of the target compound was tested against multiple cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis induction, revealing that the compound triggered programmed cell death in over 60% of treated cells at higher concentrations .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives. The target compound was compared with standard antibiotics, showing comparable or superior activity against certain bacterial strains. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, confirming its potential as an antimicrobial agent .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Sulfonamides often act by inhibiting dihydropteroate synthase, crucial for folate synthesis in bacteria.

- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells.

- Neurotransmitter Modulation : The naphthalene structure may interact with neurotransmitter receptors, influencing neuronal signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Imidazole-Sulfonamide Class

Several imidazole derivatives with sulfonamide or related substituents have been studied for their pharmacological and physicochemical properties. Key comparisons include:

Key Observations :

- The target compound’s sulfonamide group distinguishes it from methylsulfonyl or nitro-substituted analogs (e.g., Compounds 5 and 1).

- The tetrahydronaphthalene backbone may confer improved lipophilicity compared to phenyl or thiazole-containing analogs, influencing membrane permeability .

Bioactivity and Target Engagement

While direct bioactivity data for the target compound are unavailable, analogs with imidazole cores and sulfonamide-like groups exhibit diverse modes of action:

- Compound 5 and 6a showed potent activity (IC₅₀ ~1.2–1.4 µM) in assays linked to kinase inhibition, likely due to interactions between the sulfonyl/methylsulfonyl groups and ATP-binding pockets .

- Nitro-substituted imidazoles (e.g., Compound 1) are often prodrugs activated via nitroreductase enzymes, suggesting the target compound’s methoxy group may require metabolic activation for efficacy .

Physicochemical Properties

- Solubility : The hydroxyl and methoxy groups on the tetrahydronaphthalene ring may enhance aqueous solubility compared to purely aromatic analogs (e.g., Compound 1) .

- Metabolic Stability : The isopropyl and methyl groups on the imidazole ring could reduce cytochrome P450-mediated oxidation, extending half-life relative to N,N-dimethyl analogs .

Challenges and Opportunities

- Knowledge Gaps: Limited experimental data on the target compound necessitate further studies on its pharmacokinetics and target specificity.

- Computational Insights: Bioactivity clustering (as in ) could predict its mode of action by aligning its structure with known imidazole-sulfonamide inhibitors.

Preparation Methods

Friedel-Crafts Acylation and Reduction

The tetrahydronaphthalene core is synthesized via Friedel-Crafts acylation of 3-methoxyphenethyl alcohol, followed by cyclization. A representative procedure involves:

- Step 1 : Reaction of 3-methoxyphenethyl alcohol with acetyl chloride in the presence of AlCl₃ to form 6-methoxy-1-tetralone.

- Step 2 : Reduction of the ketone to the secondary alcohol using NaBH₄ in methanol, yielding 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | AlCl₃, AcCl, DCM, 0°C → RT, 6 h | 82% | 95% |

| 2 | NaBH₄, MeOH, 0°C → RT, 2 h | 78% | 97% |

Hydroxymethylation

The hydroxymethyl group is introduced via a Mannich reaction or formylation followed by reduction:

- Formylation : Treatment of 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene with paraformaldehyde and HCl gas generates the formyl derivative.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the formyl group to hydroxymethyl.

Synthesis of 2-Isopropyl-1-Methyl-1H-Imidazole-4-Sulfonamide

Imidazole Ring Functionalization

The 2-isopropyl-1-methylimidazole core is synthesized via alkylation of 1-methylimidazole:

- Step 1 : Quaternization of 1-methylimidazole with isopropyl bromide in acetonitrile at 80°C for 12 h.

- Step 2 : Selective sulfonation at the 4-position using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Isopropyl bromide, MeCN, 80°C, 12 h | 68% | 91% |

| 2 | ClSO₃H, DCE, 0°C → RT, 4 h | 73% | 89% |

Sulfonamide Formation

The sulfonic acid intermediate is converted to the sulfonamide via reaction with ammonium hydroxide:

- Step : Treatment of 2-isopropyl-1-methyl-1H-imidazole-4-sulfonyl chloride with NH₄OH in THF/H₂O (1:1) at 0°C.

Optimization Insight : Excess NH₄OH (5 eq.) and extended stirring (12 h) improve yields to 85%.

Coupling of Tetrahydronaphthalenol and Imidazole Sulfonamide

Activation of Hydroxymethyl Group

The hydroxymethyl group on the tetrahydronaphthalenol is activated to a chloromethyl derivative using thionyl chloride (SOCl₂) in dichloromethane:

Nucleophilic Substitution

The chloromethyl intermediate reacts with the sulfonamide’s amine group in the presence of K₂CO₃ in DMF:

Side Reaction Mitigation : Exclusion of moisture and use of anhydrous DMF suppress hydrolysis of the chloromethyl group.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Yield Optimization

| Step | Critical Parameter | Optimal Value |

|---|---|---|

| Sulfonation | Temperature control | 0°C → RT |

| Coupling | Solvent | Anhydrous DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.